molecular formula C5H13NO B2610376 3-Aminopentan-1-ol CAS No. 89282-69-9

3-Aminopentan-1-ol

Cat. No.: B2610376
CAS No.: 89282-69-9
M. Wt: 103.165
InChI Key: GMQNGMZJGKHTIA-UHFFFAOYSA-N
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Description

3-Aminopentan-1-ol is an organic compound with the molecular formula C5H13NO. It is a colorless liquid that contains both an amino group and a hydroxyl group, making it an amino alcohol.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminopentan-1-ol can be synthesized through various methods. One common approach involves the reductive amination of 3-pentanone with ammonia and hydrogen in the presence of a catalyst. Another method includes the hydrogenation of 3-nitropentan-1-ol.

Industrial Production Methods: In industrial settings, this compound is typically produced through the catalytic hydrogenation of 3-nitropentan-1-ol. This process involves the use of a nickel or palladium catalyst under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Aminopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed:

Scientific Research Applications

3-Aminopentan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Aminopentan-1-ol involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in nucleophilic substitution reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

    3-Aminopentane: Similar structure but lacks the hydroxyl group.

    5-Amino-1-pentanol: Similar structure but with the amino group at a different position.

    3-Amino-2-pentanol: Similar structure but with the hydroxyl group at a different position.

Uniqueness: 3-Aminopentan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the same carbon chain, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block for various applications .

Properties

IUPAC Name

3-aminopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-2-5(6)3-4-7/h5,7H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQNGMZJGKHTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89282-69-9
Record name 3-aminopentan-1-ol
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